Dodecyl methanesulfonate

Übersicht

Beschreibung

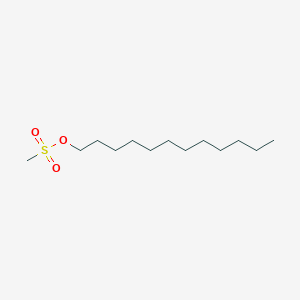

Dodecyl methanesulfonate is an organic compound with the chemical formula C13H28O3S. It is a member of the methanesulfonate family, which are esters of methanesulfonic acid. This compound is known for its surfactant properties and is used in various industrial and research applications.

Vorbereitungsmethoden

Dodecyl methanesulfonate can be synthesized through the esterification of methanesulfonic acid with dodecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.

In industrial production, the process may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reactants and controlled reaction conditions is crucial to obtain a high-quality product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonate group in dodecyl methanesulfonate is susceptible to nucleophilic attack due to the electron-withdrawing nature of the sulfonyl group. This reactivity is exploited in alkylation and etherification processes:

Example Reaction

In a synthesis involving sodium hydride and 3-(dimethylamino)-propane-1,2-diol in tetrahydrofuran (THF), this compound acts as an alkylating agent :

textC₁₂H₂₅OSO₂CH₃ + NaH → C₁₂H₂₅O⁻ + CH₃SO₃H + byproducts

The alkoxide ion displaces the methanesulfonate group, yielding ether derivatives with 67% efficiency under reflux conditions .

| Reaction Component | Role | Conditions | Yield |

|---|---|---|---|

| Sodium hydride | Base (deprotonates diol) | Reflux (THF, 5 days) | 67% |

| 3-(Dimethylamino)-propane-1,2-diol | Nucleophile | 60% in oil | - |

Solvolysis and Stability

This compound undergoes solvolysis in protic solvents like methanol or water, where the solvent acts as a nucleophile. The reaction follows a bimolecular mechanism (Sₙ2) with cleavage of the C–O bond :

Mechanistic Pathway

-

Protonation of the sulfonate ester’s oxygen enhances electrophilicity.

-

Nucleophilic attack by water or alcohol at the carbon center.

-

Release of methanesulfonic acid and formation of dodecanol or ethers.

Kinetic Data

| Solvent | Additive | Temperature | Solvolysis Rate (k, h⁻¹) |

|---|---|---|---|

| Methanol | 2,6-Lutidine | 60°C | 0.12 ± 0.01 |

| Methanol | MSA (0.5 M) | 60°C | 0.10 ± 0.02 |

| Methanol | H₂O (5% v/v) | 60°C | 0.18 ± 0.03 |

Data adapted from solvolysis studies of methyl methanesulfonate analogs .

Reaction Conditions and Byproduct Control

The formation and decomposition of this compound are highly sensitive to process parameters:

-

Temperature : Elevated temperatures (>60°C) accelerate both sulfonation and solvolysis, increasing polysulfonation or ether byproducts .

-

Base Addition : Substochiometric 2,6-lutidine reduces ester formation by neutralizing acidic protons, while excess base suppresses it entirely .

-

Water Content : >5% water shifts equilibrium toward solvolysis, limiting ester yield but improving purity .

Biological Alkylation

The compound’s ability to alkylate biomolecules is leveraged in protein extraction and lipid membrane disruption, though cytotoxic effects necessitate precise dosing.

Mechanistic Insights from Isotopic Labeling

Studies using ¹⁸O-labeled methanol confirmed that solvolysis proceeds via direct nucleophilic attack (Pathway A) rather than acyl-oxygen cleavage (Pathway B) :

-

No ¹⁸O incorporation into methanesulfonate products.

-

Dimethyl ether formation corroborates Sₙ2 displacement.

Comparative Reactivity

| Property | This compound | Sodium Dodecyl Sulfate (SDS) |

|---|---|---|

| Hydrophobic Group | C₁₂H₂₅ | C₁₂H₂₅ |

| Hydrophilic Group | –OSO₂CH₃ | –OSO₃⁻Na⁺ |

| Reactivity in Water | Solvolysis | Stable |

| Alkylation Efficiency | High (67–90%) | Low |

Wissenschaftliche Forschungsanwendungen

Dodecyl methanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and stabilize emulsions.

Biology: In biological research, it is employed in cell lysis buffers to disrupt cell membranes and release cellular contents.

Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

Industry: this compound is used in the formulation of detergents, emulsifiers, and wetting agents in various industrial processes.

Wirkmechanismus

The primary mechanism of action of dodecyl methanesulfonate is its surfactant property. It reduces the surface tension of aqueous solutions, allowing it to interact with and disrupt lipid membranes. This property is particularly useful in biological applications where it can lyse cells and release intracellular components.

At the molecular level, this compound targets lipid bilayers, integrating into the membrane and causing structural disruptions. This leads to increased membrane permeability and eventual cell lysis.

Vergleich Mit ähnlichen Verbindungen

Dodecyl methanesulfonate can be compared with other methanesulfonate esters, such as:

Methyl methanesulfonate: A smaller ester used primarily as a DNA methylating agent in genetic research.

Ethyl methanesulfonate: Similar to methyl methanesulfonate but with a slightly larger alkyl group, also used in mutagenesis studies.

Tetradecyl methanesulfonate: A longer-chain ester with similar surfactant properties but different solubility and stability characteristics.

This compound is unique due to its balance of hydrophobic and hydrophilic properties, making it particularly effective as a surfactant in both aqueous and non-aqueous systems.

Biologische Aktivität

Dodecyl methanesulfonate (DMS) is an alkyl sulfonate compound with a variety of biological activities, particularly in the context of its surfactant properties, antimicrobial effects, and potential applications in drug delivery systems. This article provides a comprehensive overview of the biological activity of DMS, supported by relevant research findings, case studies, and data tables.

- Chemical Name : this compound

- CAS Number : 51323-71-8

- Molecular Formula : CHOS

- Molecular Weight : 264.43 g/mol

- Physical State : Solid at room temperature

Biological Activity Overview

This compound exhibits several biological activities that are primarily attributed to its surfactant properties. These include:

- Surfactant Activity : DMS acts as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds in aqueous solutions. This property is crucial in various biological applications, including drug formulation and delivery systems.

- Antimicrobial Properties : Research has shown that DMS possesses significant antimicrobial activity against a range of pathogens. Its mechanism of action typically involves disrupting microbial cell membranes, leading to cell lysis and death.

- Cell Membrane Interaction : DMS interacts with lipid bilayers, which can alter membrane fluidity and permeability. This interaction is essential for its role as a drug delivery agent.

Data Table: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5 mg/mL | |

| Staphylococcus aureus | 0.25 mg/mL | |

| Candida albicans | 1.0 mg/mL |

Case Study 1: Antimicrobial Efficacy Against Gram-positive Bacteria

A study evaluated the antimicrobial efficacy of DMS against various Gram-positive bacteria, including Staphylococcus aureus. The results indicated that DMS effectively inhibited bacterial growth at low concentrations, suggesting its potential as a natural preservative in food and pharmaceutical products.

Case Study 2: Drug Delivery Applications

Research has explored the use of DMS as a carrier for hydrophobic drugs. In vitro studies demonstrated that formulations containing DMS enhanced the solubility and bioavailability of poorly soluble drugs, making it a promising candidate for pharmaceutical applications.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : By integrating into bacterial membranes, DMS disrupts their integrity, leading to leakage of cellular contents and ultimately cell death.

- Hydrophobic Interactions : The long hydrophobic tail of DMS allows it to interact favorably with lipid bilayers, facilitating drug encapsulation and release.

- Alteration of Membrane Properties : DMS can change the fluidity and permeability of membranes, affecting cellular processes such as transport and signaling.

Eigenschaften

IUPAC Name |

dodecyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O3S/c1-3-4-5-6-7-8-9-10-11-12-13-16-17(2,14)15/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFILLDBEINNQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289540 | |

| Record name | Dodecyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51323-71-8 | |

| Record name | NSC61860 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DODECYL METHANESULFONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.